1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione is a heterocyclic compound featuring a fused thienoimidazole core with three ketone groups (trione) and two aryl substituents: a 4-ethoxyphenyl group at position 1 and a 3-nitrophenyl group at position 3. The hexahydro designation indicates partial saturation of the thienoimidazole ring system, conferring conformational rigidity and influencing its physicochemical properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-2-28-16-8-6-13(7-9-16)20-17-11-29(26,27)12-18(17)21(19(20)23)14-4-3-5-15(10-14)22(24)25/h3-10,17-18H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDNXDNYJXDNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on current research findings, including anti-inflammatory properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. The presence of ethoxy and nitrophenyl groups enhances its pharmacological profile.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of similar compounds in the imidazole family. For instance, a related compound, 1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS) stimulated macrophages. This inhibition was associated with the suppression of the NF-κB signaling pathway, indicating a potential mechanism through which our compound may exert similar effects .
The proposed mechanism of action for the biological activity includes:
- Inhibition of Cytokine Production : The compound may reduce the expression of inflammatory mediators like IL-1β and iNOS.
- Suppression of NF-κB Pathway : By inhibiting I-κBα phosphorylation and p65 nuclear translocation, the compound could effectively reduce NF-κB-dependent transcriptional activity.
Case Studies
Several studies have investigated compounds within the same chemical class. These findings suggest that compounds with similar structures can exhibit a range of biological activities:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one | Anti-inflammatory | Inhibition of NF-κB signaling |
| 1-(4-fluorophenyl)-3-(3-nitrophenyl)-propan-1-one | Antioxidant | Scavenging free radicals |
| 1-(4-methoxyphenyl)-3-(2-nitrophenyl)-propan-1-one | Anticancer | Induction of apoptosis |
These studies indicate that modifications to the phenyl groups can significantly alter the biological effects and potency of these compounds.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations:
- Substituent Electronic Effects: The target compound’s 3-nitrophenyl group introduces stronger electron-withdrawing effects compared to analogues with methyl (e.g., 3,5-dimethylphenyl in ) or methoxy groups (e.g., 4-methoxyphenyl in ).
- Steric and Hydrophobic Profiles : The (3-nitrophenyl)methyl group in increases steric bulk and hydrophobicity relative to the target compound’s directly attached 3-nitrophenyl. This may reduce solubility but improve membrane permeability in biological systems.
- Core Modifications : The sulfone group in (5,5-dioxide) increases polarity and oxidative stability compared to the trione system in the target compound. Sulfones are less reactive toward nucleophiles, which could enhance metabolic stability in drug design .
Table 3: Comparative Physicochemical Data
- Polarity and Solubility : The target compound’s nitro group reduces LogP compared to methyl-substituted analogues , but the ethoxy group improves water solubility relative to purely hydrophobic derivatives (e.g., ).
- Thermal Stability : Nitro-containing compounds exhibit moderate thermal stability, though less than sulfone derivatives (e.g., ) due to the nitro group’s propensity for decomposition at high temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
